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molecular formula C12H16OSi B1599297 ((2-Methoxyphenyl)ethynyl)triMethylsilane CAS No. 40230-91-9

((2-Methoxyphenyl)ethynyl)triMethylsilane

Cat. No. B1599297
M. Wt: 204.34 g/mol
InChI Key: HNAJPTRCGNBCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552039B2

Procedure details

Add a solution of potassium hydroxide (3.66 g, 65.2 mmol) in water (30 mL) dropwise over 30 minutes to a stirred solution of (2-methoxy-phenylethynyl)-trimethylsilane (13.2 g, 64.6 mmol) in methanol (275 mL) and stir at room temperature for 1.5 hours. Concentrate, add brine to residue, and extract with EtOAc. Dry organic layer over MgSO4 and concentrate to get 10.5 grams of a black oil. Adsorb on SiO2 and purify the residue by flash chromatography on silica gel eluting with 0-5% EtOAc/hexanes to afford the title compound (7.6 g, 89%).
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]#[C:12][Si](C)(C)C>O.CO>[C:11]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[O:4][CH3:3])#[CH:12] |f:0.1|

Inputs

Step One
Name
Quantity
3.66 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
13.2 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C#C[Si](C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
275 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
ADDITION
Type
ADDITION
Details
add brine to residue
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Dry organic layer over MgSO4 and concentrate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(#C)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 123%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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